4-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide 4-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 896349-21-6
VCID: VC7022434
InChI: InChI=1S/C15H14N2O6S/c1-23-14-8-5-11(17(19)20)9-13(14)16-15(18)10-3-6-12(7-4-10)24(2,21)22/h3-9H,1-2H3,(H,16,18)
SMILES: COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)C
Molecular Formula: C15H14N2O6S
Molecular Weight: 350.35

4-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide

CAS No.: 896349-21-6

Cat. No.: VC7022434

Molecular Formula: C15H14N2O6S

Molecular Weight: 350.35

* For research use only. Not for human or veterinary use.

4-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide - 896349-21-6

Specification

CAS No. 896349-21-6
Molecular Formula C15H14N2O6S
Molecular Weight 350.35
IUPAC Name N-(2-methoxy-5-nitrophenyl)-4-methylsulfonylbenzamide
Standard InChI InChI=1S/C15H14N2O6S/c1-23-14-8-5-11(17(19)20)9-13(14)16-15(18)10-3-6-12(7-4-10)24(2,21)22/h3-9H,1-2H3,(H,16,18)
Standard InChI Key QIRXOPYRBMYAOE-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)C

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The compound’s systematic IUPAC name is N-(2-methoxy-5-nitrophenyl)-4-(methylsulfonyl)benzamide, with a molecular formula of C₁₅H₁₄N₂O₆S and a molecular weight of 350.3 g/mol . The structure comprises a benzamide core substituted at the para position with a methylsulfonyl group (-SO₂CH₃) and an aniline moiety bearing methoxy (-OCH₃) and nitro (-NO₂) groups at the 2- and 5-positions, respectively (Figure 1).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₄N₂O₆S
Molecular Weight350.3 g/mol
IUPAC NameN-(2-methoxy-5-nitrophenyl)-4-(methylsulfonyl)benzamide
SMILESCOC1=C(C=C(C=C1)N+[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)C
InChIKeyFMWSAUNRHKJFMF-UHFFFAOYSA-N

Structural Features and Isomerism

The spatial arrangement of substituents critically influences reactivity. The 2-methoxy-5-nitroaniline group introduces steric hindrance and electronic effects, while the methylsulfonyl group enhances electrophilicity. Notably, positional isomerism arises if substituent positions on the phenyl ring change (e.g., 4-methoxy-2-nitro vs. 2-methoxy-5-nitro), altering physicochemical and biological properties .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 4-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide involves multi-step organic transformations, as outlined in patented methodologies :

  • Nitration and Reduction: A nitro group is introduced to a methoxy-substituted aniline precursor, followed by catalytic hydrogenation (e.g., Pd/C or Raney Ni) to yield the corresponding amine.

  • Sulfonation: The amine intermediate undergoes sulfonation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine).

  • Condensation: The sulfonated intermediate is coupled with 4-(methylsulfonyl)benzoyl chloride via amide bond formation, typically in inert solvents like methylene chloride or tetrahydrofuran .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
NitrationHNO₃, H₂SO₄, 0–5°C70–85%
ReductionH₂, Pd/C, EtOH, RT90%
SulfonationCH₃SO₂Cl, Et₃N, CH₂Cl₂, 0°C65%
AmidationBenzoyl chloride, DMF, 80°C75%

Mechanistic Insights

The nitro group undergoes reduction to an amine via intermediate nitroso and hydroxylamine species, while sulfonation proceeds through nucleophilic attack of the amine on the electrophilic sulfur atom of methanesulfonyl chloride. Amide coupling follows a classic acyl substitution mechanism, facilitated by polar aprotic solvents .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in aqueous media (≈0.1 mg/mL in water at 25°C) but is soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 180°C, with the nitro group prone to thermal degradation .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorptions at 1,680 cm⁻¹ (amide C=O), 1,540 cm⁻¹ (NO₂ asymmetric stretch), and 1,150 cm⁻¹ (SO₂ symmetric stretch) .

  • NMR (¹H): δ 8.2–8.4 ppm (aromatic protons ortho to nitro), δ 3.9 ppm (methoxy -OCH₃), δ 3.1 ppm (methylsulfonyl -SO₂CH₃) .

  • MS (ESI+): m/z 351.1 [M+H]⁺, consistent with molecular weight .

Biological Activity and Applications

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: The nitro and methylsulfonyl groups increase electrophilicity, favoring interactions with nucleophilic residues in target proteins.

  • Methoxy Group: Enhances lipid solubility, potentially improving blood-brain barrier penetration .

Table 3: Comparison with Analogous Compounds

CompoundActivityTarget
N-(4-Methoxyphenyl)-4-SO₂CH₃-BenzamideCOX-2 Inhibition (IC₅₀ = 2 µM)Anti-inflammatory
N-(2-Nitrophenyl)-4-SO₂CH₃-BenzamideAntidepressant (ED₅₀ = 10 mg/kg)Monoamine oxidase

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